2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine is a synthetic organic compound that belongs to the class of phenazine derivatives. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The structure of this compound includes a bromophenyl group attached to an imidazo[4,5-b]phenazine core, making it a unique and valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . Another approach is the Pd-catalyzed N-arylation, which involves the coupling of 4-bromophenyl groups with imidazo[4,5-b]phenazine precursors . Industrial production methods often utilize multicomponent approaches to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced phenazine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
The uniqueness of this compound lies in its bromophenyl group, which enhances its reactivity and allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
114991-80-9 |
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Molecular Formula |
C19H11BrN4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11BrN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H |
InChI Key |
BFMIKRSRHQYYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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